2-(tert-Butyldimethylsiloxymethyl)phenol
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Overview
Description
2-(tert-Butyldimethylsiloxymethyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyldimethylsilyl group attached to the oxygen atom of the phenol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(tert-Butyldimethylsiloxymethyl)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The reaction can be represented as follows:
Phenol+tert-Butyldimethylsilyl chloride→this compound
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-(tert-Butyldimethylsiloxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butyldimethylsiloxymethyl)phenol is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions to occur without interference from the phenol group.
Biology: This compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into potential therapeutic applications of phenolic compounds often involves this compound as a reference or starting material.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsiloxymethyl)phenol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the phenol group. This steric effect can be utilized to control the selectivity of reactions involving this compound. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
2-(tert-Butyldimethylsiloxymethyl)phenol can be compared with other similar compounds such as:
2-(Trimethylsiloxymethyl)phenol: This compound has a trimethylsilyl group instead of a tert-butyldimethylsilyl group, resulting in different steric and electronic properties.
2-(tert-Butyldimethylsiloxy)phenol: This compound lacks the methyl group on the phenol, leading to different reactivity and applications.
Phenol: The parent compound, phenol, lacks any silyl groups and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific steric and electronic effects, which make it valuable for selective reactions and as a protecting group in organic synthesis.
Properties
CAS No. |
96013-80-8 |
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Molecular Formula |
C13H22O2Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9,14H,10H2,1-5H3 |
InChI Key |
JSNNPYJILIFBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1O |
Origin of Product |
United States |
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